molecular formula C19H22N2O4 B244016 2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

Cat. No. B244016
M. Wt: 342.4 g/mol
InChI Key: KRLYHCLWTURWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as DMMPB, and it has a molecular weight of 357.42 g/mol. DMMPB is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Mechanism of Action

The mechanism of action of DMMPB is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. DMMPB has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. DMMPB has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
DMMPB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DMMPB has been shown to inhibit cell proliferation and induce apoptosis. In neurons, DMMPB has been shown to enhance neurite outgrowth and protect against oxidative stress. DMMPB has also been shown to modulate the activity of various ion channels and receptors in the central nervous system, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMMPB in lab experiments is its high solubility in organic solvents, which makes it easy to prepare stock solutions and dilutions. DMMPB is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using DMMPB is its relatively low potency compared to other compounds with similar pharmacological properties. This can make it difficult to achieve significant effects at low concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on DMMPB. One direction is the development of new derivatives and analogs of DMMPB with improved pharmacological properties. Another direction is the investigation of the mechanism of action of DMMPB at the molecular level, which could provide insights into its potential therapeutic applications. Additionally, further studies on the effects of DMMPB on ion channels and receptors in the central nervous system could lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of DMMPB involves the reaction of 4-(morpholin-4-yl)aniline with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

DMMPB has been studied for its potential application in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, DMMPB has been shown to have anti-proliferative effects on cancer cells, and it has been suggested as a potential lead compound for the development of new anticancer drugs. In neuroscience, DMMPB has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMMPB has also been studied for its potential as a modulator of ion channels and receptors in the central nervous system. In drug discovery, DMMPB has been used as a scaffold for the development of new drugs with improved pharmacological properties.

properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2,6-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-23-16-4-3-5-17(24-2)18(16)19(22)20-14-6-8-15(9-7-14)21-10-12-25-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22)

InChI Key

KRLYHCLWTURWLZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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